

Application Notes: In Vitro Kinase Assay Protocol for Vegfr-2-IN-62

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Compound of Interest		
Compound Name:	Vegfr-2-IN-62	
Cat. No.:	B15576736	Get Quote

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Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] This receptor tyrosine kinase plays a crucial role in endothelial cell proliferation, migration, and survival.[1] In pathological conditions such as cancer, VEGFR-2 signaling is often exploited by tumors to promote the growth of abnormal blood vessels, which is essential for tumor progression and metastasis.[1][2] Consequently, the inhibition of the VEGFR-2 signaling pathway has become a significant strategy in the development of anti-cancer therapies.[1] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of **Vegfr-2-IN-62** against the VEGFR-2 kinase.

Principle of the Kinase Assay

The inhibitory activity of **Vegfr-2-IN-62** can be quantified using a biochemical kinase assay. A common and robust method is a luminescent kinase assay, such as the Kinase-Glo[™] MAX assay, which measures the amount of ATP remaining in the solution following the kinase reaction.[1][3] The VEGFR-2 enzyme catalyzes the transfer of a phosphate group from ATP to a generic substrate, such as Poly(Glu, Tyr) 4:1.[1][3][4] In the presence of an inhibitor like **Vegfr-2-IN-62**, the kinase activity is reduced, leading to less ATP consumption.[1] The Kinase-Glo[™] reagent, containing luciferase, is then added. Luciferase utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.[1][3] A high

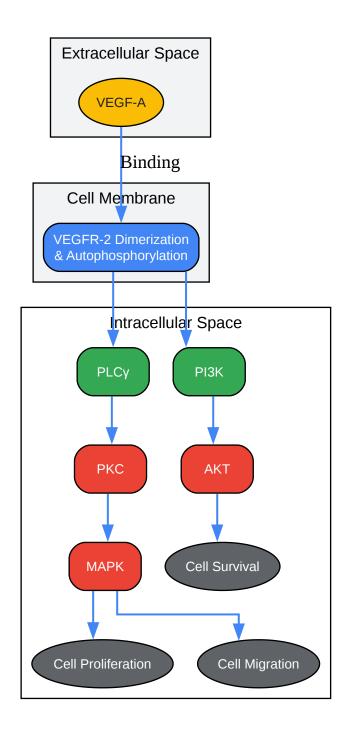


luminescent signal corresponds to low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition).[1]

VEGFR-2 Signaling Pathway

Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1][5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which collectively promote endothelial cell proliferation, survival, and migration.[1]





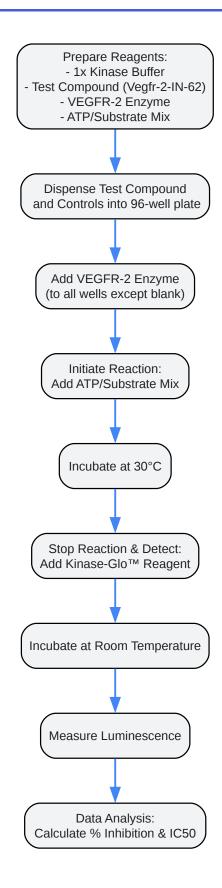
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Simplified VEGFR-2 signaling cascade in endothelial cells.

Experimental Workflow

The following diagram outlines the major steps for determining the IC50 value of a test compound like **Vegfr-2-IN-62**.





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Workflow for the VEGFR-2 in vitro kinase inhibition assay.



Experimental Protocols

This protocol is adapted from commercially available luminescent kinase assay kits.[1]

A. Materials Required

Reagent	Recommended Supplier	Catalog Number (Example)
Recombinant Human VEGFR-2 (KDR) kinase	BPS Bioscience	40301
5x Kinase Buffer	BPS Bioscience	79334
ATP (500 μM stock)	BPS Bioscience	79686
PTK Substrate (e.g., Poly- Glu,Tyr 4:1)	BPS Bioscience	40217
Kinase-Glo™ MAX Reagent	Promega	V6071
Vegfr-2-IN-62	-	-
DMSO	-	-
96-well solid white plates	BPS Bioscience	79696
Dithiothreitol (DTT), 1 M (optional)	-	-

B. Reagent Preparation

- 1x Kinase Buffer: Prepare 1x Kinase Buffer by diluting the 5x Kinase Buffer with distilled water. For example, mix 600 μl of 5x Kinase Buffer with 2,400 μl of distilled water to make 3 ml of 1x Kinase Buffer.[3][6] If desired, DTT can be added to the 1x Kinase Buffer at a final concentration of 1 mM.
- Test Compound (Vegfr-2-IN-62): Prepare a stock solution of Vegfr-2-IN-62 in DMSO. Create
 a serial dilution of the compound in 1x Kinase Buffer. The final DMSO concentration in the
 assay should not exceed 1%.[3][4]



- Enzyme Preparation: Thaw the recombinant VEGFR-2 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 1 ng/μl) in 1x Kinase Buffer.[6] Keep the diluted enzyme on ice until use. Avoid multiple freeze-thaw cycles.[6]
- Master Mix (ATP/Substrate): Prepare a master mix containing ATP and the PTK substrate.
 For each well, you will need a specific volume of 5x Kinase Buffer, 500 μM ATP, and PTK substrate, diluted with water.[6]
- C. Assay Procedure (96-well plate format)

All samples and controls should be tested in duplicate.[3][6]

- Blank (No Enzyme): Add 20 μl of 1x Kinase Assay Buffer and 5 μl of the diluent solution (without inhibitor) to the designated wells.[6]
- Positive Control (No Inhibitor): Add 5 μl of the diluent solution (without inhibitor) to the designated wells.
- Test Wells: Add 5 μ l of the serially diluted **Vegfr-2-IN-62** to the corresponding wells.
- Enzyme Addition: To the "Positive Control" and "Test Inhibitor" wells, add 20 μl of the diluted VEGFR-2 enzyme solution.
- Initiate Reaction: Add 25 μl of the ATP/Substrate Master Mix to all wells to initiate the kinase reaction.[6]
- Incubation: Incubate the plate at 30°C for 45-60 minutes.[4][6]
- Signal Detection: After the incubation period, allow the plate to cool to room temperature.
 Add 50 µl of Kinase-Glo™ MAX reagent to each well.[6]
- Final Incubation: Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[6]
- Measurement: Read the luminescence using a microplate reader.
- D. Data Analysis



- Subtract Background: Subtract the average luminescence value of the "Blank" wells from all other measurements.
- Calculate Percent Inhibition: The percent inhibition for each concentration of Vegfr-2-IN-62 is calculated using the following formula:

% Inhibition = 100 x [1 - (Luminescence of Test Well / Luminescence of Positive Control)]

Determine IC50: The IC50 value, which is the concentration of the inhibitor required to
reduce the enzymatic activity of VEGFR-2 by 50%, can be determined by plotting the
percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a
sigmoidal dose-response curve.

Summary of Assay Conditions

Parameter	Recommended Condition
Plate Format	96-well, solid white
Total Reaction Volume	50 μΙ
Incubation Temperature	30°C
Incubation Time	45-60 minutes
Substrate	Poly(Glu, Tyr) 4:1
ATP Concentration	Dependent on Km of ATP for VEGFR-2 (typically 10-100 μM)
Readout	Luminescence
Control Wells	Positive (enzyme, no inhibitor), Blank (no enzyme)
Final DMSO Concentration	≤ 1%

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